molecular formula C12H9ClN2O B168816 (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone CAS No. 1830-42-8

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Cat. No. B168816
Key on ui cas rn: 1830-42-8
M. Wt: 232.66 g/mol
InChI Key: LMDJMTDZULLTGY-UHFFFAOYSA-N
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Patent
US07326788B2

Procedure details

To a cooled solution (−40° C.) of 2-bromopyridine (1.68 mL, 17.6 mmol) in tetrahydrofuran (THF) (30 mL) was added n-butyllithium (nBuLi) (9.7 mL, 19 mmol, 2M in pentane) in a dropwise fashion and the resulting mixture was stirred for 30 min. 2-amino-5-chlorobenzoic acid (0.7 g, 4 mmol) was added and stirring was continued at 0° C. After 2 h, the mixture was quenched with trimethylchlorosilane (TMSCl) (10 mL), and hydrolyzed with 1N HCl (30 mL). The aqueous layer was separated from the organic phase, neutralized with 3N aq. sodium hydroxide, and extracted with ether (3×100 mL). The combined ether extracts were dried (Na2SO4), filtered, concentrated and purified by flash chromatography on silica gel [hexanes:ethyl acetate (7:3)] to give (2-amino-5-chlorophenyl)-pyridin-2-yl-methanone (0.71 g, 76%).
Quantity
1.68 mL
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C([Li])CCC.[NH2:13][C:14]1[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][C:15]=1[C:16](O)=[O:17]>O1CCCC1>[NH2:13][C:14]1[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][C:15]=1[C:16]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)=[O:17]

Inputs

Step One
Name
Quantity
1.68 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
9.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
was continued at 0° C
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with trimethylchlorosilane (TMSCl) (10 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated from the organic phase
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel [hexanes:ethyl acetate (7:3)]

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C=C(C=C1)Cl)C(=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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